molecular formula C9H12BrN B1337129 4-Bromo-N-isopropylaniline CAS No. 121086-19-9

4-Bromo-N-isopropylaniline

Cat. No. B1337129
M. Wt: 214.1 g/mol
InChI Key: GCAYZUSDLCJJAW-UHFFFAOYSA-N
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Description

4-Bromo-N-isopropylaniline is a brominated derivative of aniline, where a bromine atom is substituted at the 4-position of the benzene ring, and an isopropyl group is attached to the nitrogen atom. This compound is of interest due to its potential applications in various chemical syntheses and its role in the formation of polymorphic crystals and photochromic materials .

Synthesis Analysis

The synthesis of 4-Bromo-N-isopropylaniline derivatives can be achieved through a substitution reaction where bromine is introduced to the aromatic ring of N-isopropylaniline. In one study, the synthesis was performed using pyridinium tribromide as a brominating agent, which enhanced the selectivity for the 4-position on the aromatic ring. The optimal conditions for this reaction were found to be a molar ratio of N,N-dimethylaniline to bromine to pyridine of 1:1.1:1.1, at a temperature of 10-15°C for 6 hours, yielding the product at 68% . Another study reported the synthesis of 2,6-diisopropyl-4-bromoaniline, which is structurally similar to 4-Bromo-N-isopropylaniline, by reacting 2,6-diisopropylaniline with liquid bromine, achieving a yield of 64% .

Molecular Structure Analysis

The molecular structure of 4-Bromo-N-isopropylaniline derivatives has been characterized using various analytical techniques. In the case of 2,6-diisopropyl-4-bromoaniline, the structure was confirmed by ^1H NMR spectroscopy . Additionally, the polymorphic crystals of a related compound, 4,4'-methylenebis(N-salicylidene-2,6-diisopropylaniline), were analyzed using X-ray crystallography, revealing different space groups for the polymorphs, which indicates the versatility of the molecular structure in forming different crystal lattices .

Chemical Reactions Analysis

4-Bromo-N-isopropylaniline and its derivatives participate in various chemical reactions. For instance, the addition products of N,N-dialkylanilines with bromine were investigated, revealing the formation of CT complexes and N-bromoanilinium bromides. These adducts further react in polar solvents to yield substitution and dealkylation products. The study also highlighted the influence of the alkyl group's size on the reactivity, with the isopropyl group showing a lower tendency to be cleaved off compared to ethyl and methyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-N-isopropylaniline derivatives are influenced by the presence of the bromine atom and the isopropyl group. The photochromic behavior of related compounds suggests that the bromine substitution can affect the electronic properties and stability of the molecule under light exposure. The thermal stability of photochromic materials also varies depending on the molecular and cavity shapes within the crystal structure . The reactivity of these compounds in various solvents and under different conditions provides insight into their chemical behavior, which is crucial for their application in synthesis and material science .

Scientific Research Applications

4-Bromo-N-isopropylaniline is a brominated derivative of aniline and is used in the synthesis of various organic molecules . Here are some potential applications:

  • Organic Synthesis

    • 4-Bromo-N-isopropylaniline can be used in the synthesis of various organic molecules . It can serve as an aryl halide substrate in Heck cross-coupling reactions, which are facilitated by palladium nanocrystals (Pd NCs) supported on covalent organic frameworks (COFs) .
  • Molecular Modeling

    • Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can use 4-Bromo-N-isopropylaniline to produce impressive simulation visualizations .
  • Pharmaceuticals

    • 4-Bromo-N-isopropylaniline can be used as an intermediate in the synthesis of pharmaceuticals . It can be used in Mannich reactions, which are significant in producing pharmaceuticals .
  • Complex Organic Molecules

    • This compound can be used in the synthesis of complex organic molecules . It acts as a versatile intermediate for various synthetic applications .
  • Safety Measures

    • In terms of safety, it’s important to handle this chemical with care. It’s recommended to use it only in a chemical fume hood and to wear suitable personal protective equipment .
  • Storage

    • For storage, it’s recommended to keep 4-Bromo-N-isopropylaniline in a dark place, sealed in dry, at a temperature of 2-8°C .

Safety And Hazards

4-Bromo-N-isopropylaniline is considered harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment, including gloves and eye protection, when handling this compound . In case of skin contact, it is advised to wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

4-bromo-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAYZUSDLCJJAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440752
Record name 4-BROMO-N-ISOPROPYLANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-isopropylaniline

CAS RN

121086-19-9
Record name 4-Bromo-N-(1-methylethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121086-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-BROMO-N-ISOPROPYLANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Bromophenyl)isopropylamine hydrobromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Ren, G Xu, Y Guo, Q Liu, C Guo - RSC advances, 2021 - pubs.rsc.org
… Similarly, this reaction seems to be sensitive to steric effects, because no reaction was observed with 4-bromo-N-isopropylaniline and 2-methoxy-N-methylaniline as substrates. …
Number of citations: 6 pubs.rsc.org
T Wen, B Liang, J Liang, D Wang, J Shi… - The Journal of …, 2022 - ACS Publications
Practical copper-promoted N-alkylation and bromination of arylamines/indazoles with alkyl bromides are described; the N-alkylation-C-4-bromination and N-dialkylation-C-4-…
Number of citations: 1 pubs.acs.org
A Dhar, S Liu, J Klucik, KD Berlin… - Journal of medicinal …, 1999 - ACS Publications
… 4-Bromo-N-isopropylaniline (13). A mixture of 12 (1.0 g, 5.81 mmol), acetone (0.505 g, 8.7 mmol), titanium(IV) isopropoxide (1.65 g, 5.8 mmol), and ethanol (4 mL) was stirred for 12 h at …
Number of citations: 60 pubs.acs.org
MM Madler - 1997 - search.proquest.com
Scope and method of study. The purpose of this project was to prepare, purify, and characterize certain flexible heteroarotinoids. Determination of anticancer properties and receptor …
Number of citations: 1 search.proquest.com

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